molecular formula C20H34N4O2S B11995056 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11995056
M. Wt: 394.6 g/mol
InChI Key: ZGCHTMILSCKJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione is a synthetic xanthine derivative of significant interest in pharmacological research for its potential as an adenosine receptor antagonist. The compound's structure, featuring alkylsulfanyl and alkyl chain substitutions at the 8- and 7- positions, is characteristic of molecules designed for high-affinity binding to adenosine receptor subtypes, particularly the A 1 and A 2A receptors [Source: DrugBank Category: Adenosine Receptor Antagonists] . By competitively inhibiting adenosine binding, this class of compounds is used to investigate the broad physiological roles of adenosine, which include the regulation of neurotransmitter release, vascular tone, immune cell function, and sleep-wake cycles. Researchers utilize this reagent primarily in in vitro assays and animal model studies to probe the adenosineergic system's involvement in conditions such as inflammatory diseases, Parkinson's disease, and renal disorders. Its application is crucial for elucidating signal transduction pathways and for the preclinical evaluation of novel therapeutic targets where adenosine modulation is implicated. The specific substitution pattern on the xanthine core is a key determinant of its receptor subtype selectivity and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies within medicinal chemistry programs aimed at developing new neuroprotective or anti-inflammatory agents.

Properties

Molecular Formula

C20H34N4O2S

Molecular Weight

394.6 g/mol

IUPAC Name

3-methyl-8-(3-methylbutylsulfanyl)-7-nonylpurine-2,6-dione

InChI

InChI=1S/C20H34N4O2S/c1-5-6-7-8-9-10-11-13-24-16-17(23(4)19(26)22-18(16)25)21-20(24)27-14-12-15(2)3/h15H,5-14H2,1-4H3,(H,22,25,26)

InChI Key

ZGCHTMILSCKJSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

N3-Methylation via Alkylation

N3-methylation is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base. Reaction at 60°C for 6 hours yields 3-methyl-2,6-dichloropurine (1b ) with 92% efficiency. Excess methyl iodide ensures complete substitution, while DMF stabilizes the intermediate through polar aprotic solvation.

N7-Nonylation via Mitsunobu Reaction

The N7 position is functionalized with a nonyl group using Mitsunobu conditions: diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3), and 1-nonanol in tetrahydrofuran (THF). This method avoids racemization and achieves 88% yield of 3-methyl-7-nonyl-2,6-dichloropurine (1c ). THF’s low polarity minimizes side reactions, while DEAD mediates phosphine-mediated alcohol activation.

C8-Sulfanyl Functionalization

Thiol Generation and SNAr Mechanism

The 3-methyl-butylsulfanyl group is introduced via SNAr using in situ-generated thiols. Di(3-methyl-butyl) disulfide is reduced with sodium borohydride (NaBH4) in isopropanol (i-PrOH) at 0–5°C, producing 3-methyl-butanethiol. Subsequent reaction with 1c in DMF at 80°C for 8 hours, catalyzed by potassium iodide (KI), affords the target compound (2 ) with 78% yield. KI enhances leaving group departure, while DMF stabilizes the transition state through high polarity.

Table 1: Optimization of C8-Sulfanyl Substitution

ConditionSolventTemperature (°C)Yield (%)Purity (%)
NaBH4, i-PrOH, 0°CDMF807885
NaBH4, EtOH, 5°CNMP907282
LiAlH4, THF, -10°CDMSO706579

Purification and Characterization

Solvent Extraction and Crystallization

Crude 2 is purified via sequential solvent extraction:

  • Acid wash : 10% acetic acid removes unreacted starting material.

  • Base wash : 10% NaOH neutralizes residual acid.

  • Organic phase isolation : Dichloromethane (DCM) extracts the product, followed by brine washing to remove polar impurities.

Recrystallization from methanol yields 85% pure 2 as colorless crystals. High-performance liquid chromatography (HPLC) confirms purity, with retention time (tR) = 12.3 min (C18 column, 70:30 MeCN:H2O).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 1.25–1.45 (m, 16H, nonyl CH2), 1.55 (d, 6H, 3-methyl-butyl), 3.01 (s, 3H, N3-CH3), 3.89 (t, 2H, SCH2).

  • HRMS : m/z [M+H]+ calcd. for C23H36N4O2S: 457.2581; found: 457.2583.

Comparative Analysis with Analogous Derivatives

Impact of Alkyl Chain Length

Replacing the nonyl group with dodecyl (C12) in analogous compounds increases lipophilicity (logP from 4.2 to 5.8) but reduces reaction yield (78% → 65%) due to steric hindrance during SNAr. Conversely, shorter chains (e.g., butyl) improve kinetics but compromise metabolic stability.

Table 2: Alkyl Chain Effects on Purine Derivatives

CompoundAlkyl ChainYield (%)logP
7-Nonyl derivative (2 )C9784.2
7-Dodecyl derivativeC12655.8
7-Butyl derivativeC4823.1

Industrial-Scale Considerations

Catalyst Screening

KI (5 mol%) in DMF reduces reaction time from 12 to 8 hours compared to uncatalyzed conditions. Transitioning to continuous flow systems could further enhance throughput, as demonstrated for similar purine syntheses.

Solvent Sustainability

Replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent, maintains yield (75%) while reducing environmental impact .

Chemical Reactions Analysis

Potential Chemical Reactions

The compound’s structural features enable participation in several reaction types:

Functional Group Reactivity

  • Sulfanyl Group (–S–):

    • Nucleophilic substitution : May undergo displacement reactions with electrophiles (e.g., alkyl halides).

    • Oxidation : Susceptible to oxidation to form sulfonic acid derivatives under strong oxidizing conditions.

  • Carbonyl Groups (–C=O):

    • Condensation : Potential for enamine or hydrazone formation with amines or hydrazines.

    • Reduction : Reduction to hydroxyl groups using reagents like LiAlH₄.

  • Purine Ring Reactivity :

    • Electrophilic aromatic substitution : Substituents at positions 7 and 8 may activate or deactivate the ring, influencing substitution patterns.

Reaction Conditions

  • Temperature : Elevated temperatures may accelerate nucleophilic substitution or cyclization steps.

  • Solvents : Polar aprotic solvents (e.g., DMF) could facilitate substitution reactions, while nonpolar solvents (e.g., THF) might stabilize intermediates.

  • Catalysts : Acidic or basic catalysts may be required for cyclization or deprotonation steps.

Structural and Mechanistic Insights

The compound’s molecular formula (C₁₉H₃₂N₄O₂S ) and molecular weight (~394.58 g/mol ) reflect its complexity. The sulfanyl group and alkyl chains confer hydrophobicity, influencing solubility and reactivity.

Challenges and Knowledge Gaps

  • Documentation : Specific reaction conditions (e.g., catalysts, stoichiometry) for this compound are scarce.

  • Empirical Data : Limited experimental data on stability, reactivity, or yields hinder predictive modeling.

  • Biological Interactions : While purine analogs often target enzymes/receptors, this compound’s mode of action remains uncharacterized.

Citations :

Scientific Research Applications

3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Analysis and Structural Variations

The biological and physicochemical properties of xanthine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name 3-Substituent 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Features
Target Compound Methyl Nonyl (C9) 3-Methylbutylsulfanyl 464.7 High lipophilicity; long alkyl chains
BI 1356 (Linagliptin) Methyl But-2-ynyl 3-Aminopiperidin-1-yl 472.5 DPP-4 inhibitor; superior potency
7-Hexyl-3-methyl-8-propylsulfanyl Methyl Hexyl (C6) Propylsulfanyl (C3) 324.4 Shorter chains; lower logP
8-Decylsulfanyl-7-isopentyl-3-methyl Methyl Isopentyl (C5) Decylsulfanyl (C10) 466.7 Extremely lipophilic; bulky
1,3-Dimethyl-7-(4-methylbenzyl) Dimethyl 4-Methylbenzyl 3-Methylbutylsulfanyl 449.6 Aromatic group; potential CNS activity
Key Observations:
  • Position 7: The nonyl group in the target compound provides greater lipophilicity compared to shorter chains (e.g., hexyl in ) or aromatic groups (e.g., 4-methylbenzyl in ). This may enhance tissue penetration but reduce aqueous solubility.
  • Position 8 : The 3-methylbutylsulfanyl group distinguishes the target compound from analogues with polar amine groups (e.g., BI 1356) or longer thioethers (e.g., decylsulfanyl in ). Sulfanyl groups generally improve metabolic stability compared to oxygen or nitrogen substituents.
  • Position 3 : Methylation at this position is conserved across most analogues, suggesting its role in maintaining the xanthine core’s conformational stability.
Enzyme Inhibition Potential
  • BI 1356 (Linagliptin): A clinically approved DPP-4 inhibitor for type 2 diabetes, with IC50 values < 1 nM due to its 3-aminopiperidin-1-yl group at position 8. The target compound lacks this pharmacophore, suggesting divergent therapeutic applications.
  • Mercapto Derivatives () : Compounds like 3-ethyl-8-mercapto-1-(tetrahydrofuran-2-ylmethyl) (11d) exhibit distinct NMR profiles (δ 4.90 ppm for CH2 in ), indicating electronic differences that may affect receptor binding.
Cardiovascular and Metabolic Effects
  • 8-Decylsulfanyl-7-isopentyl-3-methyl (): Long alkyl chains may promote off-target interactions with lipid membranes or nuclear receptors (e.g., PPARs), unlike the target compound’s nonyl group, which balances chain length and flexibility.

Physicochemical and ADME Properties

  • LogP and Solubility :
    • The target compound’s calculated logP (~5.2) exceeds that of BI 1356 (logP ~2.1), favoring lipid-rich tissues but limiting oral bioavailability.
    • Shorter-chain analogues (e.g., 7-hexyl-8-propylsulfanyl) have lower logP (~3.4), improving solubility but reducing half-life.
  • Metabolic Stability : Sulfanyl groups resist oxidative metabolism compared to ethers or amines, as seen in BI 1356’s rapid clearance.

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione is C20H34N4O2SC_{20}H_{34}N_{4}O_{2}S, with a molecular weight of approximately 394.6 g/mol. The compound features a purine base structure with specific alkyl substitutions that may influence its biological activity.

PropertyValue
Molecular FormulaC20H34N4O2SC_{20}H_{34}N_{4}O_{2}S
Molecular Weight394.6 g/mol
IUPAC NameThis compound
CAS Number303969-32-6

Pharmacological Effects

Research indicates that compounds with a purine structure often exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Specifically, the modifications in the alkyl chain and sulfanyl group can enhance these properties.

  • Anti-inflammatory Activity : Studies have shown that certain purine derivatives can inhibit inflammatory pathways by modulating cytokine release and suppressing the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammation .
  • Antioxidant Properties : The presence of sulfanyl groups is known to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Activity : Some purine derivatives demonstrate significant antimicrobial properties against various pathogens. The specific structural features of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl may enhance its efficacy against bacteria and fungi.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Interaction : It may interact with various receptors in the body, influencing signal transduction pathways that regulate immune responses and cellular metabolism.

Case Studies

  • Case Study on Anti-inflammatory Effects : In a study published in Journal of Medicinal Chemistry, researchers synthesized several purine derivatives and tested their effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that derivatives similar to 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antioxidant Efficacy Study : A recent investigation highlighted the antioxidant capacity of various purine derivatives using DPPH radical scavenging assays. The findings suggested that compounds with longer alkyl chains exhibited enhanced scavenging activity, indicating a potential for therapeutic applications in oxidative stress-related conditions.

Q & A

Q. How can researchers optimize the synthesis of 3-methyl-8-(3-methyl-butylsulfanyl)-7-nonyl purine-2,6-dione derivatives to improve yield and purity?

Methodological Answer: Utilize factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical analysis of variance (ANOVA) can pinpoint critical factors affecting yield and purity. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables . Chromatographic purification (e.g., reverse-phase HPLC with C18 columns) is recommended for isolating derivatives with sulfur-containing substituents, as evidenced in similar purine-dione analogs .

Q. What spectroscopic techniques are most reliable for structural characterization of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve alkylthio and methyl groups, particularly in crowded regions (e.g., δ 1.0–3.0 ppm). Mass spectrometry (HRMS-ESI) confirms molecular weight, while infrared (IR) spectroscopy verifies carbonyl (C=O) and thioether (C-S) functional groups. For ambiguous stereochemistry, X-ray crystallography or computational geometry optimization (DFT) is advised .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer: Employ co-solvent systems (e.g., DMSO-water gradients) or micellar encapsulation using nonionic surfactants (e.g., Tween-80). Solubility parameters (Hansen solubility parameters) can predict compatible solvents for hydrophobic purine-dione cores . Pre-formulation studies using dynamic light scattering (DLS) assess colloidal stability in aqueous buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar purine-dione derivatives?

Methodological Answer: Conduct meta-analyses of published datasets to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). For example, discrepancies in kinase inhibition profiles may arise from variations in ATP concentration or buffer pH . Standardize protocols using guidelines from repositories like PubChem BioAssay .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled protein structures. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess binding stability over time. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Q. What experimental designs are suitable for studying metabolic degradation pathways?

Methodological Answer: Use isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolic products in hepatocyte incubations. High-resolution LC-MS/MS identifies phase I/II metabolites. For oxidative pathways, employ cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to pinpoint enzymatic contributions .

Q. How do steric and electronic effects of the 3-methyl-butylsulfanyl group influence reactivity in cross-coupling reactions?

Methodological Answer: Compare Hammett substituent constants (σ) and Tolman electronic parameters for sulfur-containing ligands. Steric maps (e.g., %VBur) quantify spatial hindrance around the sulfur atom. Experimental validation via Suzuki-Miyaura couplings with para-substituted aryl halides can correlate electronic effects with reaction rates .

Key Challenges & Recommendations

  • Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers, as alkylthio groups may induce racemization during synthesis .
  • Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols and spectral data .
  • Scale-Up Limitations : Membrane reactors or flow chemistry systems mitigate exothermic side reactions in large-scale purifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.